molecular formula C11H10F2O2 B6343492 Ethyl 2,3-difluorocinnamate CAS No. 375368-90-4

Ethyl 2,3-difluorocinnamate

Cat. No. B6343492
CAS RN: 375368-90-4
M. Wt: 212.19 g/mol
InChI Key: OIJWUNNWOYAHHU-VOTSOKGWSA-N
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Description

Ethyl 2,3-difluorocinnamate (EDFC) is a compound that is used in various scientific research applications, such as synthesis and analysis. It is a fluorinated derivative of cinnamic acid and has been found to have an array of biochemical and physiological effects. EDFC is a useful compound for laboratory experiments due to its wide range of applications and its relatively low cost.

Scientific Research Applications

Ethyl Compounds in Environmental and Pharmacological Research

  • Environmental Toxicology and Pharmacology : Ethylmercury compounds, which share the ethyl group with Ethyl 2,3-difluorocinnamate, have been examined for their ability to cross the blood-brain barrier and their implications in environmental toxicology (Kern et al., 2019). This research demonstrates the scientific interest in understanding how ethyl compounds interact with biological systems and their potential risks or benefits.
  • Drug and Alcohol Dependence : The stability and detectability of ethyl glucuronide as a marker for alcohol consumption in forensic and clinical contexts highlight the diverse applications of ethyl derivatives in monitoring and therapeutic settings (Crunelle et al., 2014).

Ethyl Compounds in Materials Science

  • Electrochemical Surface Finishing : Research on electrochemical technologies, including those using ethyl compounds as solvents or reactants, showcases the role of ethyl derivatives in advancing materials science and engineering applications (Tsuda et al., 2017).

properties

IUPAC Name

ethyl (E)-3-(2,3-difluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJWUNNWOYAHHU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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